molecular formula C9H7N3 B1340224 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile CAS No. 554453-19-9

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

Cat. No. B1340224
CAS RN: 554453-19-9
M. Wt: 157.17 g/mol
InChI Key: DBEHPSDNEHUNLN-UHFFFAOYSA-N
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Description

“2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile” is a chemical compound with the CAS number 4414-87-3 .


Molecular Structure Analysis

The molecular formula of “2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile” is C9H7N3 . The InChI code is 1S/C9H7N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.17 . It has a density of 1.295 g/cm3 and a boiling point of 456.7±37.0°C .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The derivatives have shown potent activities against FGFR1, 2, and 3 .

Breast Cancer Treatment

In vitro studies have shown that 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .

Cancer Therapeutics

Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile derivatives could be used in the development of cancer therapeutics .

Diabetes Treatment

Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cardiovascular Disease Treatment

As mentioned above, the ability of pyrrolo[3,4-c]pyridine derivatives to reduce blood glucose levels could also be beneficial in the treatment of cardiovascular diseases .

Hypertension Treatment

The same blood glucose-reducing properties of pyrrolo[3,4-c]pyridine derivatives could potentially be used in the treatment of hypertension .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statement is H302, which indicates that it may be harmful if swallowed .

properties

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEHPSDNEHUNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CC#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478547
Record name 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile

CAS RN

554453-19-9
Record name 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of dimethyl-(1H-pyrrolo[3,2-b]pyridin-3-yl)methylamine (0.828 g, 4.73 mmol) in dry THF (20 mL) under nitrogen is treated with a solution of (CH3O)2SO2 (0.49 mL) in THF, heated at reflux temperature for 0.5 h, cooled in an ice bath, and decanted. The gummy residue is washed with ether, treated with water (15 mL) and NaCN (0.39 g, 6.2 mmol), heated at reflux temperature for 0.75 h, cooled and extracted with 4:1 CH2Cl2:ethanol. The combined extracts are dried over MgSO4 and concentrated in vacuo. The resultant residue is chromatographed (silica gel, ethyl acetate as eluent) to afford the title compound as a white solid, 0.51 g (68% yield), mp 201-202° C., identified by NMR and mass spectral analyses.
Quantity
0.828 g
Type
reactant
Reaction Step One
[Compound]
Name
(CH3O)2SO2
Quantity
0.49 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.39 g
Type
reactant
Reaction Step Two
Yield
68%

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